Myxochlin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myxochlin A is a member of salicylamides.
Scientific Research Applications
Siderophore Formation in Myxobacteria
Myxochelin A is known for its role in siderophore formation in myxobacteria, specifically in strains like Stigmatella aurantiaca and Sorangium cellulosum. These catecholate-type siderophores are crucial in iron chelation, a vital process for bacterial growth. The biosynthetic pathways and gene clusters involved in myxochelin A production have been explored in depth, revealing insights into the biochemistry of myxobacterial iron acquisition (Gaitatzis, Kunze, & Müller, 2005).
Iron-Chelating Properties
Discovered in the myxobacterium Angiococcus disciformis, myxochelin A is a catechole siderophore with the ability to chelate iron. Its production is significantly boosted in low iron environments. While it exhibits weak antibacterial activity, its primary significance lies in its iron-chelation properties, which are essential for microbial metabolic processes (Kunze et al., 1989).
Enzymatic Promiscuity and 5-Lipoxygenase Inhibition
Myxochelin A has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme involved in inflammation and immune response. The enzyme's inhibition by myxochelins does not correlate directly with their iron-binding capacity, indicating a distinct mechanism of action. This discovery opens potential applications in treating conditions involving 5-LO, such as inflammatory diseases (Korp et al., 2015).
Antimetastatic Potential
Investigations into myxochelin A have shown its potential as an inhibitor of tumor cell invasion. Its efficacy against murine colon 26-L5 carcinoma cells and its ability to inhibit matrix metalloproteinases, particularly MMP-2 and MMP-9, highlight its promise as a candidate for antimetastatic therapy (Miyanaga et al., 2009).
Novel Derivatives and Biological Functions
New compounds, termed myxochelins N and O, have been discovered as derivatives of myxochelin A. These compounds, identified in the terrestrial myxobacterium Archangium sp., exhibit structural variations and may have distinct biological functions, underscoring the diversity and potential of myxochelin derivatives in various applications (Wang et al., 2021).
Antitumor Activity
Myxochelin A, isolated from Nonomuraea pusilla, has demonstrated significant inhibitory effects on the invasion of carcinoma cells at non-cytotoxic concentrations. This finding positions myxochelin A as a potential antitumor agent, particularly in the context of its S-configuration, which was determined to be critical for its bioactivity (Miyanaga et al., 2006).
properties
Product Name |
Myxochlin A |
---|---|
Molecular Formula |
C20H26N2O7 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H26N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,20,22-27,29H,1-2,5,10-11H2,(H,21,28) |
InChI Key |
PMQYPRBUOFBEAY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.